molecular formula C29H27NO3 B2723645 17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-51-5

17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No. B2723645
CAS RN: 478029-51-5
M. Wt: 437.539
InChI Key: BHUKKPQREMVXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C29H27NO3 and its molecular weight is 437.539. The purity is usually 95%.
BenchChem offers high-quality 17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • This compound demonstrates varied chemical reactivity, which is integral to synthesizing bicyclic compounds and derivatives. Yates and Langford (1981) investigated the synthesis and rearrangements in certain bicyclic compounds, highlighting the complex chemical interactions that can occur in these types of molecular structures (Yates & Langford, 1981).

Applications in Organic Chemistry

  • The compound is a key intermediate in the synthesis of specialized organic molecules. Research by Maag and Rydzewski (1992) demonstrates its role in forming allylic azides, which are crucial for synthesizing carbocyclic nucleosides (Maag & Rydzewski, 1992).

Material Science and Industrial Applications

  • Rosenblatt, Osipow, and Snell (1966) explored its use in creating compounds potentially useful as lubricants and plasticizers. This indicates its broader applications in material science and industrial chemistry (Rosenblatt, Osipow, & Snell, 1966).

Structural Analysis and Crystallography

  • The compound plays a role in studies related to crystallography and molecular structure analysis. Englich and Krasnoff (2013) used similar compounds to understand the crystal structures of certain organic molecules extracted from fungi (Englich & Krasnoff, 2013).

Intramolecular Reactions and Cycloaddition

  • Research by Pádár et al. (2006) shows its relevance in intramolecular 1,3-dipolar cycloaddition reactions, contributing to the understanding of chemical reactions involving cyclic compounds (Pádár et al., 2006).

Conformational Studies and Computational Chemistry

  • Hillman, Tanski, and Roberts (2020) utilized similar compounds for computational studies, comparing their density functional theory optimized geometries. This is significant for theoretical and computational chemistry applications (Hillman, Tanski, & Roberts, 2020).

properties

IUPAC Name

17-[(4-tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO3/c1-29(2,3)18-14-12-17(13-15-18)16-33-30-27(31)25-23-19-8-4-5-9-20(19)24(26(25)28(30)32)22-11-7-6-10-21(22)23/h4-15,23-26H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKKPQREMVXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.